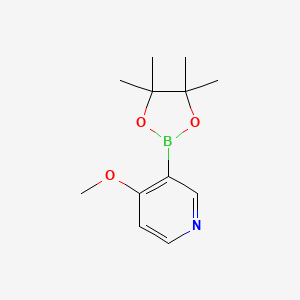

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

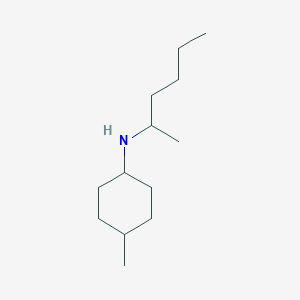

“4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H18BNO3. It has a molecular weight of 235.09 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a methoxy group (-OCH3) attached to one carbon and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to another carbon .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Characterization

Intermediate in Organic Synthesis

Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are crucial intermediates in organic synthesis. They are obtained through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures have been optimized using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Crystal Structure Analysis

The crystal structure of related compounds has been determined, offering detailed insights into their conformational and crystallographic properties. These findings are essential for understanding the compounds' reactivity and stability, facilitating their application in further synthetic pathways (Huang et al., 2021).

Chemical Reactivity and Applications

Synthesis of Isotope-labeled Compounds

Isotope-labeled compounds, such as HSP90 inhibitors, have been synthesized using derivatives of this compound. These labeled compounds are vital for tracking drug distribution and metabolism in research studies, highlighting the compound's utility in developing therapeutic agents (Plesescu et al., 2014).

Building Blocks in Combinatorial Chemistry

Certain derivatives act as bifunctional building blocks for combinatorial chemistry, allowing the creation of diverse chemical libraries. These libraries are crucial for drug discovery and development, demonstrating the compound's role in medicinal chemistry (Sopková-de Oliveira Santos et al., 2003).

Suzuki Coupling Reactions

Derivatives of this compound are utilized in Suzuki coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. This application underscores the compound's importance in synthesizing complex organic molecules, including pharmaceuticals and polymers (Bethel et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds are often used as boron-containing reagents in organic synthesis .

Mode of Action

The compound likely interacts with its targets through the boron atom in the dioxaborolane group . This group can form covalent bonds with other atoms, enabling the compound to participate in various chemical reactions .

Biochemical Pathways

Boron-containing compounds are known to play a role in c-c bond formation, oxidation, and reduction reactions .

Result of Action

As a boron-containing reagent, it may be involved in various chemical transformations .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the synthesis of pharmaceuticals and other biologically active compounds. The boronic ester group in this compound allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming reversible covalent bonds with diols and other nucleophiles . This binding can inhibit or activate enzymes, depending on the context of the reaction. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time when exposed to air and moisture, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of various metabolites . The compound can also affect the activity of metabolic enzymes, leading to changes in energy production and utilization . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its ability to form reversible covalent bonds with biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization can also affect its stability and efficacy in biochemical reactions .

Properties

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-8-14-7-6-10(9)15-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHUFNSLTSKBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656943 | |

| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758699-74-0 | |

| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)

![3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine](/img/structure/B1461238.png)

![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)

![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1461244.png)

![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)

![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)

amine](/img/structure/B1461258.png)